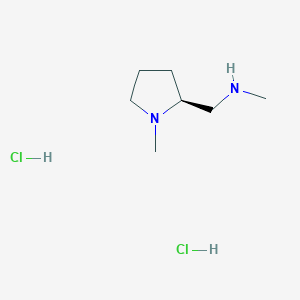

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride

Descripción

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2370018-89-4) is a chiral organic compound with the molecular formula C₇H₁₈Cl₂N₂ . It is classified as a pharmaceutical intermediate, commonly used in the synthesis of active pharmaceutical ingredients (APIs) and specialized reagents. The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and an N-methylated methanamine side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for industrial applications .

Propiedades

IUPAC Name |

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJGCIWTAHNSAU-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can be performed to reduce the compound to simpler amines.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Amides, nitriles.

Reduction Products: Simpler amines.

Substitution Products: Various substituted amines.

Aplicaciones Científicas De Investigación

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biological studies to understand the role of similar compounds in biological systems.

Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.

Mecanismo De Acción

The mechanism by which (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with several pyrrolidine- and piperidine-based derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of Target Compound and Analogues

Key Differences and Implications

Substituent Effects

- Fluorination: The difluoro analogue (CAS 2007919-82-4) introduces electronegative fluorine atoms at the pyrrolidine 4-position, which may enhance metabolic stability but reduce lipophilicity compared to the non-fluorinated target compound .

- Ring System Variations : Replacement of pyrrolidine with piperidine (e.g., CAS 72088-42-7) or addition of tetrahydro-2H-pyran groups alters steric bulk and hydrogen-bonding capacity, influencing receptor binding in API contexts .

Pharmacological and Industrial Relevance

- The target compound’s N-methyl group and dihydrochloride salt optimize solubility for aqueous reaction conditions, critical in large-scale pharmaceutical synthesis .

Hazard Profiles

Market Positioning

- Price Competitiveness : At $0.1/KG , the compound is priced lower than specialized APIs like Pramipexole dihydrochloride (CAS 104632-25-9), which is sold as a 99% pure API but likely at a premium due to its direct therapeutic use .

- Customization : Suppliers emphasize tailored packaging and regulatory compliance (e.g., global shipping certifications), enhancing its appeal in multinational pharmaceutical supply chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.